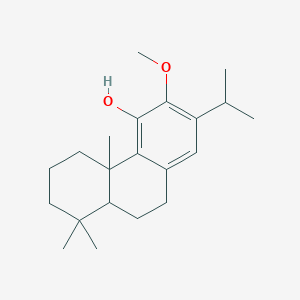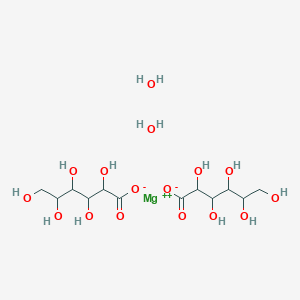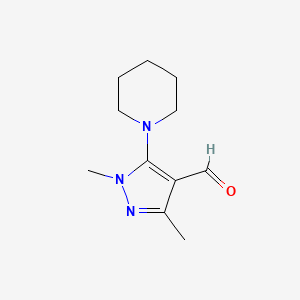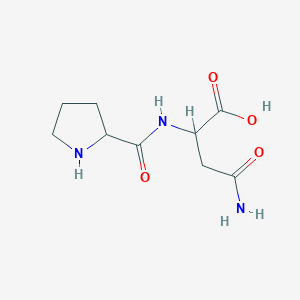![molecular formula C8H16BrNO B12109565 8-Oxa-5-azoniaspiro[4.5]decane, bromide CAS No. 72562-26-6](/img/structure/B12109565.png)
8-Oxa-5-azoniaspiro[4.5]decane, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-5-azoniaspiro[45]decane, bromide is a spirocyclic quaternary ammonium compound It is characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5-azoniaspiro[4.5]decane, bromide typically involves the reaction of morpholine with 1,4-dibromobutane in the presence of anhydrous potassium carbonate as a base. The reaction is carried out in water as a solvent . The process involves the formation of a spirocyclic structure through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxa-5-azoniaspiro[4.5]decane, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions depend on the nucleophile used. For example, using sodium hydroxide can result in the formation of hydroxyl derivatives of the compound.
Aplicaciones Científicas De Investigación
8-Oxa-5-azoniaspiro[4.5]decane, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other biologically active compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of materials with specific properties, such as ion exchange membranes.
Mecanismo De Acción
The mechanism of action of 8-Oxa-5-azoniaspiro[4.5]decane, bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various pathways, including ion exchange processes and the stabilization of certain molecular structures. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azoniaspiro[4.4]nonane, bromide
- 5-Azoniaspiro[4.6]undecane, bromide
Uniqueness
8-Oxa-5-azoniaspiro[4.5]decane, bromide is unique due to the presence of an oxygen atom in its spirocyclic structure, which is not found in the similar compounds listed above.
Propiedades
Número CAS |
72562-26-6 |
|---|---|
Fórmula molecular |
C8H16BrNO |
Peso molecular |
222.12 g/mol |
Nombre IUPAC |
8-oxa-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1 |
Clave InChI |
RLUREQPKEQJWFZ-UHFFFAOYSA-M |
SMILES canónico |
C1CC[N+]2(C1)CCOCC2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)



![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)

![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)

